Ppahv

Vue d'ensemble

Description

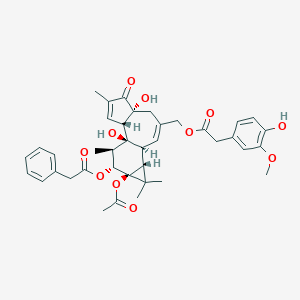

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a synthetic compound known for its role as a non-pungent vanilloid receptor agonist. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in various physiological processes, including pain perception and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with phenylacetic acid and homovanillic acid. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of Phorbol 12-phenylacetate 13-acetate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions. The purity of the final product is ensured through high-performance liquid chromatography (HPLC) and other purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Phorbol 12-phenylacetate 13-acetate 20-homovanillate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less complex alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of phorbol, such as phorbol quinones, phorbol alcohols, and substituted phorbol esters .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

PPAHV is known for its role as an agonist of the TRPV1 receptor, which is involved in pain perception and thermoregulation. The chemical structure of this compound allows it to interact effectively with this receptor, making it a valuable tool in pain research and therapeutic development .

Pain Management Research

This compound has been utilized in studies investigating the mechanisms of pain. Its ability to activate TRPV1 has led to insights into how pain signals are transmitted and modulated in the nervous system.

- Case Study: In a study examining the effects of various TRPV1 agonists, this compound demonstrated a significant increase in neuronal excitability, which was measured using electrophysiological techniques. This finding supports its potential as a model compound for developing new analgesics .

Neuropharmacology

The compound's influence on neuronal signaling pathways makes it a candidate for exploring neuropharmacological treatments.

- Research Findings: Studies have shown that this compound can alter calcium ion influx in neurons, which is critical for neurotransmitter release and synaptic plasticity. This effect positions this compound as a potential agent for studying neurodegenerative diseases where calcium dysregulation is prevalent .

Metabolic Studies

Recent research has suggested that this compound may have implications in metabolic regulation, particularly regarding glucose metabolism.

- Case Study: A study focused on the hypoglycemic effects of Zanthoxylum alkylamides found that this compound could engage TRPV1 receptors to influence glucose uptake in peripheral tissues, suggesting a role in managing diabetes .

Table 1: Summary of this compound Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Management | Activation of TRPV1 receptor | Increased neuronal excitability |

| Neuropharmacology | Modulation of calcium ion influx | Altered neurotransmitter release |

| Metabolic Regulation | Influence on glucose metabolism | Potential hypoglycemic effects |

Mécanisme D'action

Phorbol 12-phenylacetate 13-acetate 20-homovanillate exerts its effects by binding to the TRPV1 receptor, a ligand-gated ion channel. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and subsequent influx of calcium ions. The increased intracellular calcium concentration triggers various downstream signaling pathways, resulting in physiological responses such as pain perception and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Capsaicin: A naturally occurring vanilloid that also activates TRPV1 receptors but is pungent.

Resiniferatoxin: A highly potent TRPV1 agonist with a similar mechanism of action.

Olvanil: Another synthetic vanilloid with TRPV1 agonist activity.

Uniqueness

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is unique due to its non-pungent nature, making it suitable for research applications where the pungency of compounds like capsaicin is undesirable. Additionally, its ability to induce apoptosis via a non-TRPV1 mechanism in certain cell types adds to its distinctiveness .

Activité Biologique

Phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) is a synthetic compound classified as a non-pungent vanilloid and is recognized for its selective agonistic activity on the TRPV1 (transient receptor potential vanilloid 1) receptor. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Overview of this compound

This compound is structurally related to capsaicin, the active component in chili peppers, but lacks the pungency typically associated with vanilloids. It has been shown to activate TRPV1 in various experimental setups, demonstrating unique pharmacological properties that distinguish it from other vanilloids.

This compound interacts with TRPV1 receptors, which are known to mediate pain and inflammatory responses. The compound's binding affinity is characterized by a Ki value of approximately 3.1 μM, indicating significant potency in activating these receptors without the common side effects associated with traditional vanilloids like capsaicin .

Comparative Binding Affinity

| Compound | Ki (μM) | Notes |

|---|---|---|

| This compound | 3.1 | Non-cooperative binding |

| Capsaicin | ~0.5 | Highly pungent |

| RTX | ~0.2 | Strong agonist, induces desensitization |

Biological Effects

Research indicates that this compound can induce calcium influx in neuronal cells through TRPV1 activation, although its effects differ markedly from those of other vanilloids. Notably, it does not produce the hypothermic effect typically seen with capsaicin exposure .

Key Findings from Research Studies

- Species-Specific Responses :

- Calcium Influx Assays :

- Non-Pungent Properties :

Case Studies and Applications

This compound's unique profile has led to its exploration in various therapeutic contexts:

- Pain Management : Due to its non-pungent nature and ability to activate TRPV1 without causing pain, this compound is being investigated as a novel analgesic agent that could provide relief without the discomfort associated with standard treatments.

- Inflammatory Conditions : Its action on TRPV1 suggests potential applications in treating conditions characterized by inflammation and pain, such as arthritis or neuropathic pain syndromes.

Propriétés

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRGWTXWAZBJKF-JXWJAAHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938709 | |

| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175796-50-6 | |

| Record name | [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175796-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) and what are its downstream effects?

A1: this compound targets the transient receptor potential vanilloid 1 (TRPV1) ion channel, also known as the vanilloid receptor 1 (VR1) [, , , ]. TRPV1 is expressed primarily in sensory neurons and is involved in the perception of pain, heat, and inflammatory processes. Activation of TRPV1 by this compound leads to calcium influx into cells, which can trigger a variety of downstream effects including the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) []. These neuropeptides contribute to neurogenic inflammation and pain signaling []. Interestingly, this compound exhibits species-specific agonistic activity, acting as a strong agonist at rat TRPV1 but displaying weak agonism towards the human TRPV1 [, ].

Q2: How does the binding of this compound to TRPV1 differ from other vanilloid agonists like Resiniferatoxin (RTX)?

A2: Unlike RTX, which binds to TRPV1 in a positive cooperative manner, this compound exhibits non-cooperative binding [, ]. This suggests that positive cooperativity in TRPV1 activation might be ligand-dependent rather than an inherent property of the receptor [].

Q3: What structural features of TRPV1 contribute to the species-specific activity of this compound?

A3: Studies have shown that specific amino acid residues within the transmembrane domains 3 and 4 (TM3/4) of TRPV1 play a critical role in this compound binding and activation []. Notably, the presence of methionine at position 547 in rat TRPV1 (M547) is crucial for this compound's strong agonist activity. Replacing this methionine with leucine (M547L), the corresponding residue in human TRPV1, significantly reduces this compound's potency [, ].

Q4: Beyond its agonistic action, are there other notable pharmacological characteristics of this compound?

A4: this compound has been reported to abolish the positive cooperative binding of RTX to the vanilloid receptor, a characteristic not observed with other vanilloid ligands []. This suggests that this compound may possess unique pharmacological properties beyond its direct agonist activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.